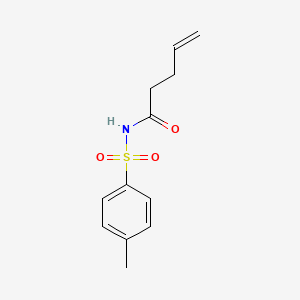![molecular formula C20H28N2O3S B12524699 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite CAS No. 142057-19-0](/img/structure/B12524699.png)
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridinium ion, a diethylamino group, and a hydrogen sulfite anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite typically involves a multi-step process. The initial step often includes the preparation of the pyridinium ion, followed by the introduction of the diethylamino group and the ethenyl linkage. The final step involves the addition of the hydrogen sulfite anion. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used under controlled temperatures.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite involves its interaction with specific molecular targets and pathways. The diethylamino group and pyridinium ion play crucial roles in its activity. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate
- Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-(2-hydroxyethyl)-, bromide
Uniqueness
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite is unique due to its specific combination of functional groups and its hydrogen sulfite anion. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
142057-19-0 |
|---|---|
Molecular Formula |
C20H28N2O3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(1-propylpyridin-1-ium-4-yl)ethenyl]aniline;hydrogen sulfite |
InChI |
InChI=1S/C20H27N2.H2O3S/c1-4-15-21-16-13-19(14-17-21)8-7-18-9-11-20(12-10-18)22(5-2)6-3;1-4(2)3/h7-14,16-17H,4-6,15H2,1-3H3;(H2,1,2,3)/q+1;/p-1 |
InChI Key |
OLQWJNLVELXIII-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC.OS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)
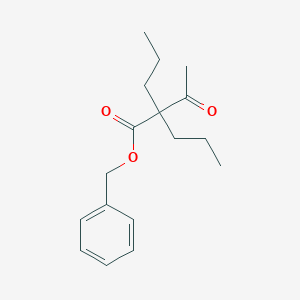

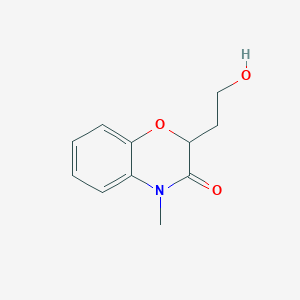
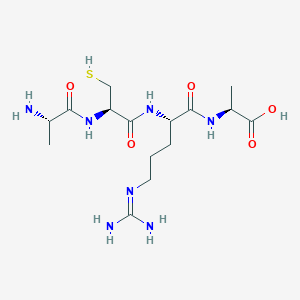
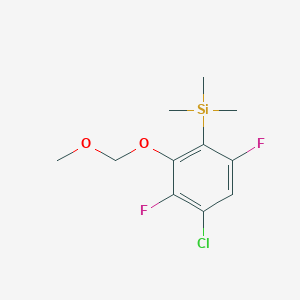
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
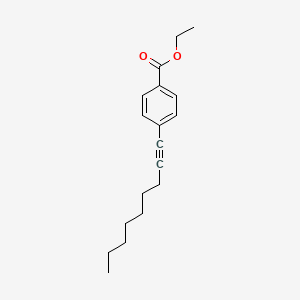
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)
